molecular formula C26H27N3O4S B1250171 Nictiazem CAS No. 95058-70-1

Nictiazem

Cat. No.: B1250171
CAS No.: 95058-70-1
M. Wt: 477.6 g/mol
InChI Key: DSYNMAGEJOOLTQ-RPWUZVMVSA-N
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Description

NICTIAZEM, also known as diltiazem, is a benzothiazepine derivative that functions as a calcium channel blocker. It is primarily used to treat cardiovascular conditions such as hypertension, angina pectoris, and certain heart arrhythmias. By inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, this compound helps to relax blood vessels, reduce blood pressure, and improve blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NICTIAZEM involves several steps, starting with the formation of the benzothiazepine ring The key intermediate is 1,5-benzothiazepin-4(5H)-one, which is synthesized through a cyclization reaction involving a thiol and an amineThe final product is obtained through esterification with acetic acid .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final productThe final product is purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: NICTIAZEM undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

NICTIAZEM has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.

    Biology: Investigated for its effects on cellular calcium signaling and its potential role in modulating various biological processes.

    Medicine: Extensively studied for its therapeutic effects in treating cardiovascular diseases, as well as its potential use in treating other conditions such as hyperthyroidism and anal fissures.

    Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems

Mechanism of Action

NICTIAZEM exerts its effects by blocking the L-type calcium channels in the heart and blood vessels. This inhibition prevents the influx of calcium ions, leading to the relaxation of vascular smooth muscle and a reduction in cardiac contractility. The primary molecular targets are the calcium channels located in the cell membranes of cardiac and vascular smooth muscle cells. By reducing intracellular calcium levels, this compound decreases the force of contraction and promotes vasodilation, thereby lowering blood pressure and improving blood flow .

Properties

CAS No.

95058-70-1

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] pyridine-3-carboxylate

InChI

InChI=1S/C26H27N3O4S/c1-28(2)15-16-29-21-8-4-5-9-22(21)34-24(18-10-12-20(32-3)13-11-18)23(25(29)30)33-26(31)19-7-6-14-27-17-19/h4-14,17,23-24H,15-16H2,1-3H3/t23-,24+/m1/s1

InChI Key

DSYNMAGEJOOLTQ-RPWUZVMVSA-N

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC

SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC

Synonyms

3-nicotinoxy-2,3-dihydro-5,2-(dimethylamino)ethyl-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5h)-one
SAS 1310
SAS-1310

Origin of Product

United States

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